A Technical Guide to 3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine: A Versatile Scaffold for Kinase Inhibitor Discovery
A Technical Guide to 3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine: A Versatile Scaffold for Kinase Inhibitor Discovery
CAS Number: 1256825-96-3 Molecular Formula: C₇H₅BrIN₃ Molecular Weight: 337.94 g/mol
Introduction
3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine is a halogenated heterocyclic compound built upon the 1H-pyrrolo[3,2-c]pyridine core. This scaffold is of significant interest to medicinal chemists due to its prevalence in a variety of biologically active molecules, particularly as a hinge-binding motif in kinase inhibitors.[1][2][3] The strategic placement of bromine and iodine atoms at the 3 and 7 positions, respectively, alongside an amine group at the 4-position, offers a rich platform for chemical diversification and the development of novel therapeutics. The presence of distinct halogen substituents provides opportunities for selective, site-specific cross-coupling reactions, making this a valuable building block in drug discovery.[4]
This technical guide provides an in-depth analysis of 3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine, including a proposed synthetic pathway, a discussion of its chemical properties and reactivity, and an exploration of its potential applications in the development of targeted therapies.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 337.94 g/mol |
| cLogP | 1.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 54.7 Ų |
Data sourced from PubChem.[5]
Proposed Synthesis
A plausible synthetic route to 3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine can be conceptualized based on established methodologies for the synthesis of substituted pyrrolo[3,2-c]pyridines.[1][6] The following multi-step synthesis is proposed, starting from a commercially available pyridine derivative.
Caption: Proposed synthetic workflow for 3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine.
Step-by-Step Experimental Protocol
Step 1: Iodination of 2,6-dichloro-3-nitropyridine To a solution of 2,6-dichloro-3-nitropyridine in concentrated sulfuric acid, N-iodosuccinimide (NIS) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 2,6-dichloro-4-iodo-3-nitropyridine.
Causality: The electron-withdrawing nitro and chloro groups deactivate the pyridine ring towards electrophilic substitution, but the strong activating effect of the amine in the subsequent steps necessitates their presence. Sulfuric acid protonates the pyridine nitrogen, further deactivating the ring, but also acts as a solvent. NIS is a mild and effective iodinating agent.
Step 2: Stille Coupling A mixture of 2,6-dichloro-4-iodo-3-nitropyridine, vinyltributyltin, and tetrakis(triphenylphosphine)palladium(0) in toluene is heated at reflux under an inert atmosphere for 8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 6-chloro-4-iodo-3-nitro-2-(vinyl)pyridine.
Causality: The palladium catalyst facilitates the cross-coupling reaction between the aryl halide and the organotin reagent. The vinyl group is introduced to enable the subsequent cyclization to form the pyrrole ring.
Step 3: Cadogan Reaction (Reductive Cyclization) 6-chloro-4-iodo-3-nitro-2-(vinyl)pyridine is heated in an excess of triethyl phosphite. The reaction is monitored by TLC until the starting material is consumed. The excess triethyl phosphite is removed by distillation under reduced pressure, and the crude product is purified by column chromatography to give 7-iodo-5-chloro-1H-pyrrolo[3,2-c]pyridine.
Causality: Triethyl phosphite acts as both a reducing agent for the nitro group and a cyclizing agent. The in situ generated nitrene undergoes cyclization onto the adjacent vinyl group to form the pyrrole ring.
Step 4: Nitration 7-iodo-5-chloro-1H-pyrrolo[3,2-c]pyridine is dissolved in concentrated sulfuric acid at 0°C, and fuming nitric acid is added dropwise. The reaction mixture is stirred at room temperature for 4 hours and then carefully poured onto ice. The precipitate is collected by filtration, washed with water, and dried to obtain 7-iodo-5-chloro-4-nitro-1H-pyrrolo[3,2-c]pyridine.
Causality: The pyrrolo[3,2-c]pyridine ring system undergoes electrophilic nitration. The position of nitration is directed by the existing substituents.
Step 5: Reduction of the Nitro Group To a suspension of 7-iodo-5-chloro-4-nitro-1H-pyrrolo[3,2-c]pyridine in a mixture of ethanol and water, iron powder and ammonium chloride are added. The mixture is heated at reflux for 3 hours. The hot solution is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water, and the organic layer is dried and evaporated to give 7-iodo-5-chloro-1H-pyrrolo[3,2-c]pyridin-4-amine.
Causality: Iron in the presence of a mild acid (from ammonium chloride) is a classic and effective method for the reduction of aromatic nitro groups to amines.
Step 6: Bromination 7-iodo-5-chloro-1H-pyrrolo[3,2-c]pyridin-4-amine is dissolved in N,N-dimethylformamide (DMF), and N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred for 2 hours. Water is added to the reaction mixture, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the final product, 3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine.
Causality: The pyrrole ring is electron-rich and readily undergoes electrophilic bromination with NBS. The position of bromination is directed by the existing amine group.
Chemical Reactivity and Potential for Derivatization
The title compound possesses multiple reactive sites, making it a versatile intermediate for further chemical modifications.
Caption: Key reactive sites on 3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine.
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Amine Group (Position 4): The primary amine is a nucleophile and can undergo a variety of reactions, including acylation, alkylation, and the formation of ureas and sulfonamides.[7] This position is crucial for interacting with the hinge region of kinases.
-
Pyrrole Nitrogen (Position 1): The N-H of the pyrrole ring can be deprotonated and subsequently alkylated or arylated to introduce further diversity.
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Bromo Group (Position 3): The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
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Iodo Group (Position 7): Similar to the bromo group, the iodine atom is an excellent handle for cross-coupling reactions. The differential reactivity of C-Br and C-I bonds can potentially be exploited for selective, sequential functionalization.
Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the field of oncology.[8] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including FMS kinase, and have demonstrated significant anti-proliferative effects in various cancer cell lines.[2][3]
The subject molecule, 3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine, serves as a highly functionalized starting material for the synthesis of libraries of potential kinase inhibitors. The 4-amino group can act as a key hydrogen bond donor to the kinase hinge region, while the 3- and 7-positions can be elaborated with different substituents to target specific pockets within the ATP-binding site, thereby modulating potency and selectivity.
Caption: Conceptual model of a pyrrolo[3,2-c]pyridine-based kinase inhibitor.
Conclusion
3-Bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine is a strategically designed chemical entity with significant potential as a building block in the synthesis of novel drug candidates. While specific experimental data for this compound is limited, its synthesis is feasible through established chemical transformations. The presence of multiple, differentially reactive functional groups provides a versatile platform for the generation of diverse chemical libraries targeting a range of biological targets, most notably protein kinases. This in-depth guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a framework for the synthesis and utilization of this promising scaffold.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Bandyopadhyay, D., & Ghorai, M. K. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). Available at: [Link]
-
Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 54, 736-747. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
-
LookChem. (n.d.). Cas 1256825-96-3,3-bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine. Retrieved from [Link]
-
Herz, W., & Tocker, S. (1955). Pyrrolo [3,2-c]pyridines1. Journal of the American Chemical Society, 77(23), 6355-6356. Available at: [Link]
-
Chen, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2659. Available at: [Link]
-
Abdel-Aziem, A., et al. (2013). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1184-1191. Available at: [Link]
-
PubChem. (n.d.). 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine. Retrieved from [Link]
-
Reddy, T. J., et al. (2015). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. RSC Advances, 5(95), 78153-78167. Available at: [Link]
-
PubChem. (n.d.). Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester. Retrieved from [Link]
- Gámez-Vallejo, A., et al. (2018). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 23(11), 2993. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/
-
Shchekotikhin, A. E., et al. (2020). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 25(21), 5176. Available at: [Link]
-
PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Retrieved from [Link]
-
Gawande, M. B., et al. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 2(15), 6477-6483. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Retrieved from [Link]
-
Kwiecień, H., & Stączek, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2160. Available at: [Link]
-
Rasmussen, K. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5459. Available at: [Link]
-
de Villiers, K. A., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistrySelect, 4(13), 3843-3848. Available at: [Link]
-
Kim, J. I., et al. (2016). Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. Bioorganic & Medicinal Chemistry Letters, 26(19), 4768-4774. Available at: [Link]
-
Senci, K., et al. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry, 129, 117506. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. Available at: [Link]
-
Li, Y., et al. (2019). Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 62(9), 4526-4542. Available at: [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridin-4-amine. Retrieved from [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1256825-96-3: 3-bromo-7-iodo-1H-pyrrolo[3,2-c]pyridin-… [cymitquimica.com]
- 5. 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine | C7H5BrIN3 | CID 168438510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. mdpi.com [mdpi.com]
